molecular formula C15H20N2OS B10810760 2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol

2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol

Cat. No.: B10810760
M. Wt: 276.4 g/mol
InChI Key: VMBXJKYZVIDSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol is a chemical compound that features a benzimidazole core substituted with a cyclohexylsulfanyl group and an ethanol moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol.

    Attachment of Ethanol Moiety: The ethanol moiety can be attached through an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The ethanol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexylsulfanyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylsulfanylbenzimidazol-1-yl)ethanol
  • 2-(2-Phenylsulfanylbenzimidazol-1-yl)ethanol
  • 2-(2-Benzylsulfanylbenzimidazol-1-yl)ethanol

Uniqueness

2-(2-Cyclohexylsulfanylbenzimidazol-1-yl)ethanol is unique due to the presence of the cyclohexylsulfanyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

2-(2-cyclohexylsulfanylbenzimidazol-1-yl)ethanol

InChI

InChI=1S/C15H20N2OS/c18-11-10-17-14-9-5-4-8-13(14)16-15(17)19-12-6-2-1-3-7-12/h4-5,8-9,12,18H,1-3,6-7,10-11H2

InChI Key

VMBXJKYZVIDSMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NC3=CC=CC=C3N2CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.